

Technical Support Center: Managing Adverse Events in Bersacapavir Clinical Trials

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Compound of Interest

Compound Name: **Bersacapavir**

Cat. No.: **B606041**

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Frequently Asked Questions (FAQs)

Q1: What is **Bersacapavir** and what is its mechanism of action?

A1: **Bersacapavir** (formerly JNJ-56136379) is an investigational oral antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection. It is a capsid assembly modulator (CAM) that works by interfering with the HBV capsid assembly process. This disruption leads to the formation of non-infectious viral particles, thereby inhibiting viral replication.

Q2: What are the most common adverse events observed in **Bersacapavir** clinical trials?

A2: Based on available data from the REEF-1 and REEF-2 clinical trials, a variety of adverse events (AEs) have been reported. Some of the more frequently noted AEs when **Bersacapavir** was administered alone include headache, vertigo, abdominal discomfort, and back pain. In combination therapy, other AEs have been observed. For a detailed breakdown, please refer to the data summary table below.

Q3: Have any serious adverse events (SAEs) been associated with **Bersacapavir**?

A3: In the REEF-1 phase 2b trial, serious adverse events were reported in a small percentage of patients. Two serious adverse events were considered related to the study treatment in the combination arms: one case of exercise-related rhabdomyolysis and one case of increased ALT or AST.[1][2] Another serious adverse event, a gastric ulcer, was considered related to the nucleos(t)ide analogue component of the combination therapy.[1][2]

Q4: What is the rate of treatment discontinuation due to adverse events in **Bersacapavir** trials?

A4: In the REEF-1 trial, 1% of patients (5 out of 470) discontinued treatment due to adverse events.[1][2]

Summary of Adverse Events Data from the REEF-1 Trial

The following table summarizes the quantitative data on adverse events from the Phase 2b REEF-1 trial. It is important to note that this trial evaluated **Bersacapavir** in combination with other agents.

Adverse Event Category	Frequency	Notes	Citations
Serious Adverse Events (SAEs) during treatment	2% (10/470 patients)	Two SAEs were related to the study treatment: exercise-related rhabdomyolysis and increased ALT/AST.	[1] [2]
Serious Adverse Events (SAEs) during follow-up	3% (12/460 patients)	One SAE (gastric ulcer) was related to the nucleos(t)ide analogue.	[1] [2]
Grade 3 or 4 Adverse Events during treatment	6% (29/460 patients)		[1] [2]
Grade 3 or 4 Adverse Events during follow-up	2% (10/460 patients)		[1] [2]
Treatment Discontinuation due to AEs	1% (5/470 patients)		[1] [2]

Troubleshooting Guides for Specific Adverse Events Management of Elevated Aminotransferases (ALT/AST)

a. Recognition and Monitoring:

- Regularly monitor liver function tests (LFTs) as per the clinical trial protocol.
- Be aware of the protocol-defined thresholds for ALT and AST elevations that trigger further action.

b. Experimental Protocol for Investigation:

- Confirm the finding: Repeat the LFTs to confirm the elevated levels.
- Assess the patient: Conduct a clinical evaluation to check for signs and symptoms of liver injury (e.g., jaundice, nausea, vomiting, abdominal pain).
- Review concomitant medications: Identify any other medications the patient is taking that could be hepatotoxic.
- Fractionate bilirubin: If total bilirubin is elevated, fractionate to direct and indirect bilirubin.
- Rule out other causes: Consider and test for other potential causes of liver injury, such as acute viral hepatitis (Hepatitis A, C, E), autoimmune hepatitis, or biliary obstruction, as clinically indicated.

c. Management and Reporting:

- For mild elevations, continue the study drug with increased monitoring frequency as per the protocol.
- For moderate to severe elevations, the study drug may need to be temporarily interrupted or permanently discontinued, following the specific guidance in the trial protocol.
- Report all significant liver enzyme elevations to the principal investigator and medical monitor promptly, as per the trial's safety reporting plan.

Management of Suspected Rhabdomyolysis

a. Recognition and Monitoring:

- Be vigilant for patient-reported symptoms such as muscle pain, weakness, and dark-colored urine.
- Monitor creatine kinase (CK) levels, especially in patients with muscular symptoms or those engaging in strenuous exercise.

b. Experimental Protocol for Investigation:

- Measure serum CK: A marked elevation in serum CK (typically at least 5 times the upper limit of normal) is a key diagnostic marker.
- Assess renal function: Measure serum creatinine and blood urea nitrogen (BUN) to evaluate for acute kidney injury, a common complication.
- Check electrolytes: Monitor potassium, calcium, and phosphate levels, as rhabdomyolysis can cause significant electrolyte disturbances.
- Urinalysis: Check for myoglobinuria, which may be indicated by a positive test for heme on the urine dipstick in the absence of red blood cells.

c. Management and Reporting:

- Discontinue the suspected drug: If **Bersacapavir** is suspected to be the cause, it should be discontinued as per the trial protocol.
- Hydration: Aggressive intravenous fluid resuscitation is the cornerstone of management to prevent acute kidney injury.
- Monitor and correct electrolytes: Address any electrolyte abnormalities promptly.
- Report immediately: Rhabdomyolysis is a serious medical condition and must be reported immediately to the principal investigator and medical monitor.

Management of Gastrointestinal (GI) Adverse Events (e.g., Abdominal Discomfort, Nausea)

a. Recognition and Monitoring:

- Systematically query patients about GI symptoms at each study visit.
- Use a standardized grading scale (e.g., CTCAE) to assess the severity of the symptoms.

b. Experimental Protocol for Investigation:

- Detailed history: Obtain a detailed history of the symptoms, including onset, duration, frequency, and relationship to food and drug intake.

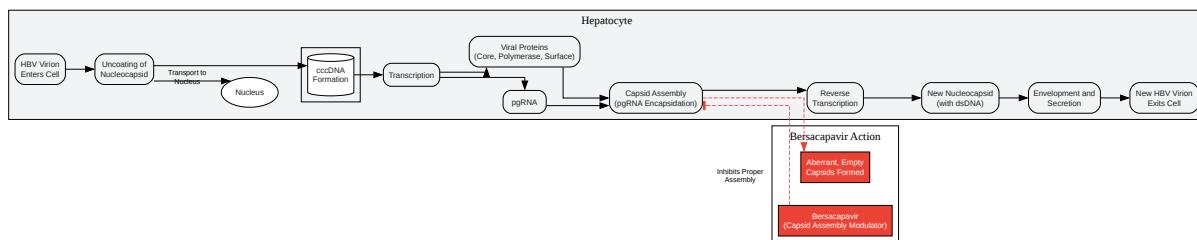
- Physical examination: Perform a physical examination to assess for any abdominal tenderness or other relevant signs.
- Consider alternative causes: Rule out other potential causes such as infections, dietary indiscretions, or concomitant medications.

c. Management and Reporting:

- Symptomatic management: For mild to moderate symptoms, consider supportive care such as dietary modifications or over-the-counter medications (e.g., antacids, anti-emetics), if permitted by the protocol.
- Dosing modification: Investigate if taking the study drug with food mitigates the symptoms.
- Report to investigators: Persistent or severe GI symptoms should be reported to the principal investigator to determine if a change in management is needed.

Visualizations

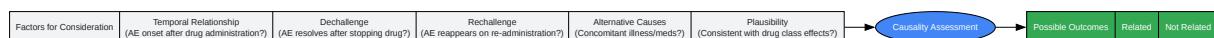
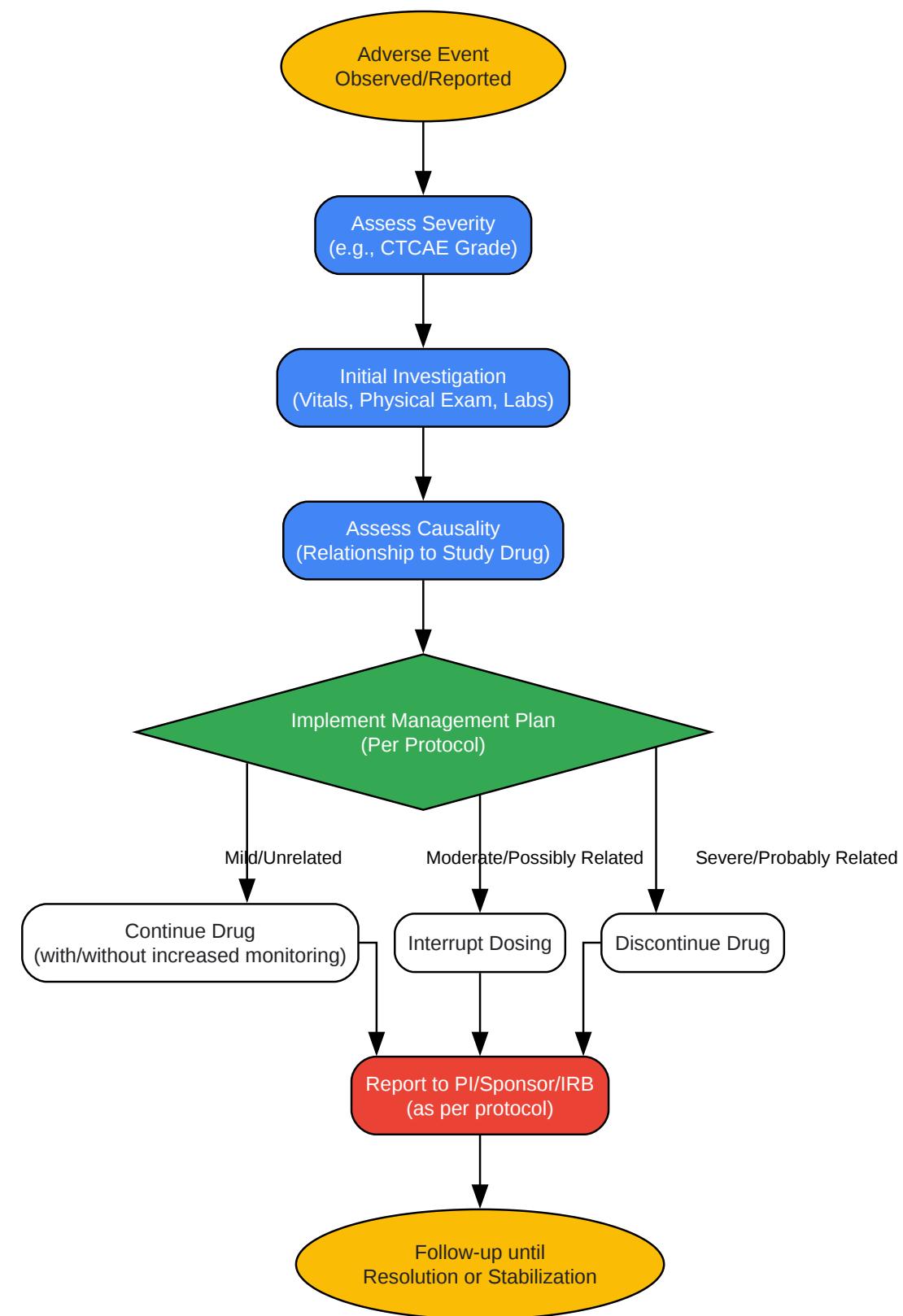
HBV Lifecycle and Mechanism of Action of Bersacapavir



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Caption: HBV lifecycle and the inhibitory action of **Bersacapavir**.

Experimental Workflow for Adverse Event Management



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References

- 1. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-56136379 (bersacapavir) with nucleos(t)ide analogues for the treatment of chronic hepatitis B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
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